molecular formula C9H13ClNOP B134084 4-Methoxyphenyl(dimethylamino)chlorophosphine CAS No. 156814-16-3

4-Methoxyphenyl(dimethylamino)chlorophosphine

Cat. No.: B134084
CAS No.: 156814-16-3
M. Wt: 217.63 g/mol
InChI Key: UVGFLVCQQXKDIH-UHFFFAOYSA-N
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Description

4-Methoxyphenyl(dimethylamino)chlorophosphine is an organophosphorus compound with the molecular formula C₉H₁₃ClNOP. It is characterized by the presence of a phosphine group bonded to a 4-methoxyphenyl and a dimethylamino group, along with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxyphenyl(dimethylamino)chlorophosphine can be synthesized through the reaction of 4-methoxyphenylmagnesium bromide with dimethylaminophosphine dichloride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out at low temperatures to control the reactivity of the intermediates .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl(dimethylamino)chlorophosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides and primary or secondary amines. These reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.

Major Products Formed

    Substitution Reactions: New phosphine derivatives with different substituents on the phosphorus atom.

    Oxidation Reactions: Phosphine oxides.

    Reduction Reactions: Phosphine hydrides.

Scientific Research Applications

4-Methoxyphenyl(dimethylamino)chlorophosphine has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Catalysis: The compound serves as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation and cross-coupling.

    Material Science: It is employed in the preparation of functional materials, including polymers and coordination complexes.

    Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for bioactive molecules

Mechanism of Action

The mechanism of action of 4-methoxyphenyl(dimethylamino)chlorophosphine involves its ability to act as a ligand, coordinating with transition metals to form active catalytic species. The dimethylamino group enhances the electron-donating properties of the phosphine, making it an effective ligand for various catalytic processes. The molecular targets and pathways involved depend on the specific catalytic reaction being facilitated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl(dimethylamino)chlorophosphine is unique due to the presence of both a methoxy group and a dimethylamino group, which enhance its electron-donating ability and make it a versatile ligand in various catalytic processes. Its unique structure allows for specific interactions with transition metals, leading to improved catalytic performance in certain reactions .

Properties

IUPAC Name

N-[chloro-(4-methoxyphenyl)phosphanyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClNOP/c1-11(2)13(10)9-6-4-8(12-3)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGFLVCQQXKDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(C1=CC=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClNOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402475
Record name 4-Methoxyphenyl(dimethylamino)chlorophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156814-16-3
Record name 4-Methoxyphenyl(dimethylamino)chlorophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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